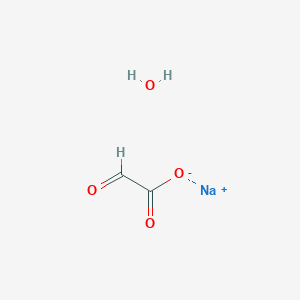
N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine
Vue d'ensemble
Description
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is a non-natural amino acid derivative of leucine. It features a hexafluorinated isobutyl side chain and is protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used as a building block in peptide synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine can be synthesized through a multi-step process. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Fmoc group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Common reagents used in the reactions involving N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine include bases such as piperidine for deprotection, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Applications De Recherche Scientifique
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with unique properties due to the presence of the hexafluorinated side chain.
Medicinal Chemistry: The compound is used in the design of novel drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein structure and function, as well as in the development of fluorinated analogs of natural amino acids.
Mécanisme D'action
The mechanism of action of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The hexafluorinated side chain can enhance the stability and bioavailability of peptides, while the Fmoc group provides protection during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-5,5,5-Trifluoro-L-leucine: A similar compound with a trifluorinated side chain.
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-valine: Another fluorinated amino acid derivative with a different side chain structure.
Uniqueness
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is unique due to its hexafluorinated isobutyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of peptides with enhanced stability and bioavailability.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUFIKXAKCIEY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















